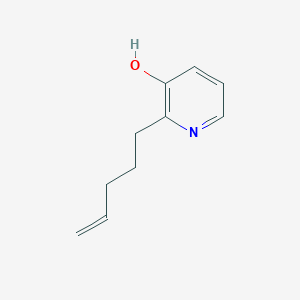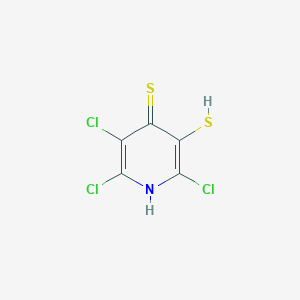
2,3,6-Trichloro-5-sulfanylpyridine-4(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Trichloro-5-sulfanylpyridine-4(1H)-thione is a heterocyclic compound containing chlorine, sulfur, and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichloro-5-sulfanylpyridine-4(1H)-thione typically involves the chlorination of pyridine derivatives followed by the introduction of sulfur-containing groups. Common reagents used in these reactions include thionyl chloride, sulfur, and various chlorinating agents. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination and sulfonation processes. These methods would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6-Trichloro-5-sulfanylpyridine-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group to thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, alkoxides, under reflux conditions with appropriate solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy-substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3,6-Trichloro-5-sulfanylpyridine-4(1H)-thione would depend on its specific application. In biological systems, it might interact with enzymes or receptors, disrupting normal cellular processes. The molecular targets and pathways involved would be specific to the compound’s structure and the nature of its interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,6-Trichloropyridine: Similar structure but lacks the sulfur-containing group.
5-Sulfanylpyridine-4(1H)-thione: Similar structure but lacks the chlorine atoms.
Uniqueness
2,3,6-Trichloro-5-sulfanylpyridine-4(1H)-thione is unique due to the presence of both chlorine and sulfur atoms, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
132817-07-3 |
|---|---|
Formule moléculaire |
C5H2Cl3NS2 |
Poids moléculaire |
246.6 g/mol |
Nom IUPAC |
2,3,6-trichloro-5-sulfanyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C5H2Cl3NS2/c6-1-2(10)3(11)5(8)9-4(1)7/h11H,(H,9,10) |
Clé InChI |
MXPXJHFHXOBBEU-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(NC(=C(C1=S)Cl)Cl)Cl)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B14270665.png)
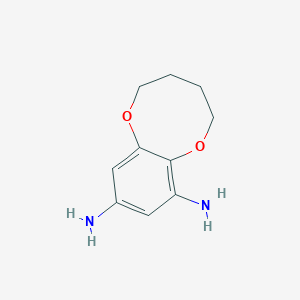


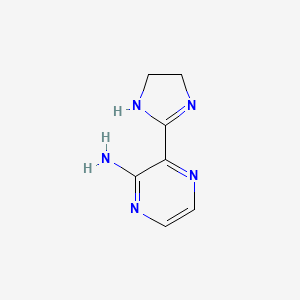
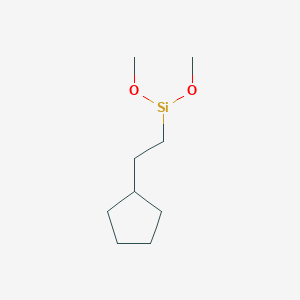

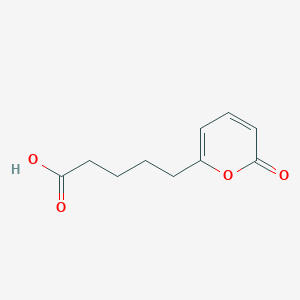
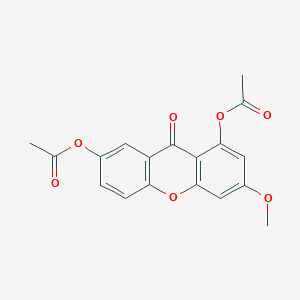
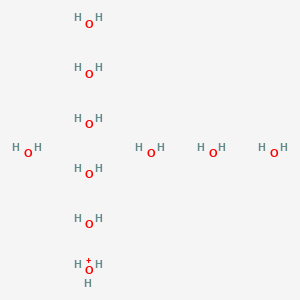
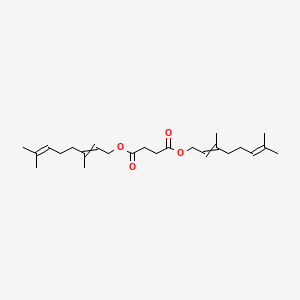
phosphanium perchlorate](/img/structure/B14270729.png)
![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)
